molecular formula C25H17N B1657562 2,4,6-Triphenylbenzonitrile CAS No. 5724-58-3

2,4,6-Triphenylbenzonitrile

Cat. No. B1657562
CAS RN: 5724-58-3
M. Wt: 331.4 g/mol
InChI Key: ZEAQPPWIXDNTON-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Triphenylbenzonitrile are not detailed in the sources retrieved .

Scientific Research Applications

Synthesis of Iodinated Organics

“2,4,6-Tris (4-Iodophenyl)-1,3,5-trimethylbenzene” was synthesized from “2,4,6-triphenyl-1,3,5-trimethylbenzene”, using “[bis (trifluoroacetoxy)iodo]benzene” as the iodinating agent . Iodinated organics are important derivatives in synthetic chemistry. They are often preferred over their brominated counterparts in coupling reactions, as they lead to better yields and shorter reaction times .

Intermediaries in the Design of New Materials

Polyiodinated aromatics, such as “2,4,6-Tris (4-Iodophenyl)-1,3,5-trimethylbenzene”, are often used as intermediaries in the design of new materials. These materials include polymers, organic cages, covalent organic frameworks (COFs), metal organic frameworks (MOFs), light-harvesting complexes, dendrimers, etc .

Synthesis of Triarylpyridines Derivatives

A new series of 2,4,6-triarylpyridines derivatives were designed, synthesized, and evaluated for their cytotoxic activity against breast cancer cell lines. The three-component reaction between acetophenones, ammonium acetate, and 4-methyl or 2-methylpyridine in the presence of iodine in DMSO led to the title 2,4,6-triarylpyridines .

Cytotoxic Agents

The synthesized 2,4,6-triarylpyridines derivatives showed remarkable cytotoxicity, comparable to the standard drug etoposide . This suggests that these compounds could potentially be used as cytotoxic agents in cancer treatment.

Safety and Hazards

The safety data sheet for a similar compound, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, indicates that it may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4,6-triphenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAQPPWIXDNTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399255
Record name F0401-0134
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylbenzonitrile

CAS RN

5724-58-3
Record name [1,1′:3′,1′′-Terphenyl]-2′-carbonitrile, 5′-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5724-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F0401-0134
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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